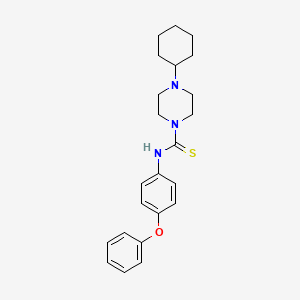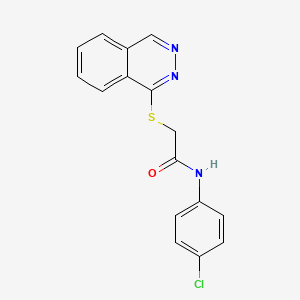![molecular formula C20H24N6O2 B10867171 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide](/img/structure/B10867171.png)
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentyl-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile and hydrazide precursors under acidic or basic conditions. The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the imidazole ring and the attachment of the cyclopentyl group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts to facilitate the various steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide: shares similarities with other compounds containing oxadiazole, pyridine, and imidazole rings.
1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide: is unique due to its specific combination of functional groups and the presence of the cyclopentyl group, which may confer distinct biological activities and chemical properties.
Uniqueness
The uniqueness of 1-{3-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N-cyclopentyl-1H-imidazole-4-carboxamide lies in its potential to interact with multiple biological targets and its versatility in chemical synthesis. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H24N6O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-cyclopentylimidazole-4-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c1-20(2,3)19-24-18(28-25-19)14-9-6-10-21-16(14)26-11-15(22-12-26)17(27)23-13-7-4-5-8-13/h6,9-13H,4-5,7-8H2,1-3H3,(H,23,27) |
InChI Key |
AQXNXFADOYCVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea](/img/structure/B10867093.png)

![6,7-dimethoxy-2-[(1H-1,2,4-triazol-5-ylthio)methyl]-1H-quinazolin-4-one](/img/structure/B10867099.png)
![4-[(4-methoxyphenoxy)methyl]-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867106.png)
![3-methyl-N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]butanehydrazide](/img/structure/B10867111.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867116.png)
![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867117.png)
![11-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10867129.png)
![11-(4-chlorophenyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867136.png)


![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10867145.png)
methanone](/img/structure/B10867153.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10867164.png)
